Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide
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Overview
Description
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing five-membered ring compounds that are widely studied for their unique chemical properties and potential applications in various fields. The addition of an octadecyloxy group and the presence of a 1,1-dioxide functional group make this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the use of oxidizing agents such as hydrogen peroxide in the presence of trifluoroacetic acid to achieve the desired 1,1-dioxide functional group . Other oxidants like dimethyldioxirane and meta-chloroperoxybenzoic acid can also be employed to obtain the 1,1-dioxide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidant and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the parent thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic acid, dimethyldioxirane, meta-chloroperoxybenzoic acid.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state thiophene derivatives.
Reduction: Parent thiophene compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The presence of the 1,1-dioxide group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the octadecyloxy group.
Thiophene 1-oxides: Compounds with a single oxygen atom in the oxide functional group.
Uniqueness
Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is unique due to the presence of the long octadecyloxy chain, which can impart distinct physical and chemical properties. This makes it particularly useful in applications where specific interactions with other molecules or materials are desired.
Properties
CAS No. |
13415-41-3 |
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Molecular Formula |
C22H44O3S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-octadecoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C22H44O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-22-18-20-26(23,24)21-22/h22H,2-21H2,1H3 |
InChI Key |
MVFKZKKZEDBEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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